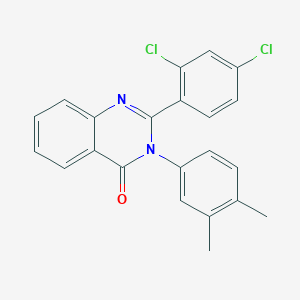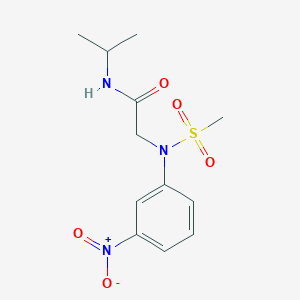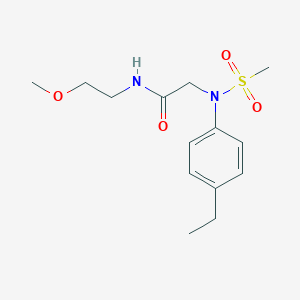
2-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)-4(3H)-quinazolinone
説明
The quinazolinone derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Among them, the specific compound , due to its unique structural features, has been the subject of various synthetic and analytical studies.
Synthesis Analysis
A variety of synthetic approaches have been explored for quinazolinone derivatives, including lithiation reactions and cyclization techniques. For instance, the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone has enabled the synthesis of various 2-substituted derivatives through reactions with different electrophiles, demonstrating the versatility of lithiation in modifying the quinazolinone scaffold (Smith et al., 1996). Moreover, cyclization of 1-(2-alkynylphenyl)ureas has been shown as an efficient method for synthesizing 4-alkyl-2(1H)-quinazolinones, indicating the synthetic accessibility of variously substituted quinazolinones (Wang et al., 2009).
Molecular Structure Analysis
Detailed molecular structure analyses, such as DFT and TD-DFT/PCM calculations, have been conducted to elucidate the spectroscopic characteristics and electronic properties of quinazolinone derivatives. These studies provide insights into the molecular geometry, electronic transitions, and reactivity descriptors, essential for understanding the compound's chemical behavior (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including N-alkylation and S-alkylation, which allow for the introduction of diverse functional groups. The reactivity of quinazolinone derivatives towards nucleophiles and electrophiles plays a crucial role in their chemical modification and the development of novel compounds with potential biological activities (Burbulienė et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the compound's molecular arrangement and substituents. Studies on polymorph-dependent solid-state fluorescence demonstrate how the molecular conformation affects the optical properties, highlighting the importance of structural analysis in material science applications (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including their reactivity, stability, and interactions with metal ions, have been extensively studied. For instance, the selective detection of Zn(2+) and Cd(2+) ions by 2-(2-hydroxyphenyl)-4(3H)-quinazolinone highlights the compound's potential as a sensor material. Such properties are crucial for developing new applications in environmental monitoring and analytical chemistry (Anthony, 2012).
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O/c1-13-7-9-16(11-14(13)2)26-21(17-10-8-15(23)12-19(17)24)25-20-6-4-3-5-18(20)22(26)27/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSCJFKBGGLBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4022265.png)
![ethyl 1-[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4022271.png)

![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(2,6-dimethylphenyl)guanidine](/img/structure/B4022282.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4022290.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4022302.png)
![1-[(2-nitrophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine](/img/structure/B4022307.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4022320.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4022321.png)
![7,7-dimethyl-N-(2-methyl-5-nitrophenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4022349.png)
![N-(2-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B4022372.png)
